molecular formula C13H15N5OS B2590491 N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)pyrazine-2-carboxamide CAS No. 1788556-13-7

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)pyrazine-2-carboxamide

Cat. No. B2590491
CAS RN: 1788556-13-7
M. Wt: 289.36
InChI Key: NLAQOARFJLKGOF-UHFFFAOYSA-N
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Description

“N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)pyrazine-2-carboxamide” is a complex organic compound that contains several functional groups and rings, including a pyrrolidine ring, a thiazole ring, and a pyrazine ring . The pyrrolidine ring is a five-membered ring with nitrogen and is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The thiazole ring, which consists of sulfur and nitrogen, is an important heterocycle in the world of chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve the construction of the pyrrolidine and thiazole rings, followed by their functionalization . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, and the thiazole ring can be synthesized through various methods . The exact synthesis process for this specific compound is not provided in the search results.


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, a thiazole ring, and a pyrazine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Heterocyclic Compounds in Pharmaceuticals

Nitrogen-containing heterocyclic compounds, including pyrazines, are crucial in the pharmaceutical industry due to their high biological activities. These compounds serve as structural components in a wide range of pharmaceuticals and agrochemicals. The versatility of pyrazines, including their use in flavors, fragrances, and as pharmaceutical intermediates, highlights their significance. For example, 2-methylpyrazine is a key raw material in the production of the anti-tuberculosis drug pyrazinamide, indicating the essential role of pyrazine derivatives in medical applications (Higasio & Shoji, 2001).

Antimycobacterial Activity

Substituted isosteres of pyridine- and pyrazinecarboxylic acids, including derivatives similar to N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)pyrazine-2-carboxamide, have been synthesized and tested against Mycobacterium tuberculosis. These compounds, designed to enhance cellular permeability through increased lipophilicity, show promise in antimycobacterial activity, offering a potential pathway for developing new treatments for tuberculosis. The compounds' abilities to act as carboxylic acid isosteres and their antimycobacterial activities highlight their potential in therapeutic applications (Gezginci, Martin, & Franzblau, 1998).

Photosynthetic Electron Transport Inhibition

Pyrazole derivatives, as part of the broader family of nitrogen-containing heterocyclic compounds, have been investigated for their potential as inhibitors of photosynthetic electron transport. This research explores the compounds' ability to interfere with the light-driven reduction of ferricyanide by isolated spinach chloroplasts, indicating their utility in studying photosynthetic processes and potentially developing new herbicides. The exploration of these compounds' biological activities contributes to our understanding of their interactions with biological systems and their potential applications in agriculture (Vicentini et al., 2005).

Synthesis and Biological Evaluation

This compound and similar compounds have been synthesized and characterized for their biological activities, including antibacterial, antifungal, and anticancer properties. The synthesis of these compounds and their evaluation against various pathogens and cancer cell lines underscore their potential as leads for new therapeutic agents. This research demonstrates the compound's versatility and potential applications in developing novel treatments for various diseases (Senthilkumar, Umarani, & Satheesh, 2021).

properties

IUPAC Name

N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5OS/c19-12(11-9-14-3-4-15-11)17-8-10-2-1-6-18(10)13-16-5-7-20-13/h3-5,7,9-10H,1-2,6,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAQOARFJLKGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CS2)CNC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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